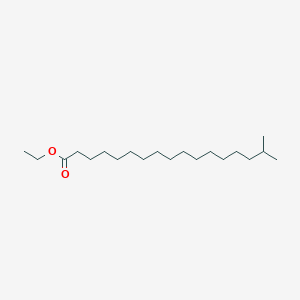
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
概要
説明
The compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “®” denotes the absolute configuration of the chiral center in the molecule . Carboxylic acids, such as the one in this compound, are typically characterized by the presence of a carboxyl group (-COOH) .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Carboxylic acids, for instance, are known to undergo a variety of reactions, including acid-base reactions .科学的研究の応用
Lipase-Catalyzed Kinetic and Dynamic Kinetic Resolution
Paál et al. (2007) developed a dynamic kinetic resolution method for the preparation of enantiopure (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This involved the CAL-B-catalyzed enantioselective hydrolysis of the corresponding ethyl ester, achieving an enantiomeric excess of 96% and an 80% isolated yield. The kinetic resolution afforded both enantiomers with an enantiomeric excess ≥92% (Paál et al., 2007).
Enzymatic Hydrolysis Using Animal Liver Acetone Powders
Sánchez et al. (2001) explored the stereoselective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver (chicken, mouse, rat, and rabbit) acetone powders. This method provided a mild condition for obtaining the corresponding (S)-acid and unreacted (R)-ester (Sánchez et al., 2001).
Synthesis of Optically Pure Enantiomers
Kurata et al. (2015) achieved the synthesis of both (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids from N-Boc-protected precursors. This synthesis provided these cyclic amino acids in enantiomerically pure form, offering practical applications in medicinal chemistry (Kurata et al., 2015).
EPC-Synthesis of Tetrahydroisoquinolines
Huber and Seebach (1987) discussed the synthesis of 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids, exploring the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors. This synthesis contributed to the understanding of enantiomerically pure 1-substituted tetrahydroisoquinolines, crucial for synthesizing important groups of alkaloids (Huber & Seebach, 1987).
Bioprecursor Synthesis
Dostert et al. (1992) reported the synthesis and determination of absolute configurations of both enantiomers of salsolinol-1-carboxylic acid, a bioprecursor of (R)-salsolinol in humans (Dostert et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424903 | |
| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
151004-93-2 | |
| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using enzymatic hydrolysis for the synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid?
A1: Enzymatic hydrolysis, specifically using CAL-B lipase, offers a highly enantioselective method for obtaining (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. This method utilizes dynamic kinetic resolution of the corresponding ethyl ester in aqueous NH4OAc buffer, achieving a high enantiomeric excess (ee) of 98% and a good yield of 85% []. This approach bypasses the need for harsh chemical reagents and often results in milder reaction conditions, contributing to a potentially greener and more sustainable synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
![D-[1,2-13C2]glucose](/img/structure/B118848.png)





![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)